
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine
Descripción general
Descripción
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. MPBP has gained significant attention in the scientific community due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine is not fully understood. However, it is known to be a potent and selective 5-HT1A receptor agonist. The activation of 5-HT1A receptors has been linked to the regulation of mood, anxiety, and stress. This compound has also been found to modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, it has been found to have anxiolytic, antidepressant, and antipsychotic properties. This compound has also been found to have neuroprotective properties and has been investigated for its potential application in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments. It is a potent and selective 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions. This compound is also easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. This compound also has a short half-life, which makes it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the research on 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. These derivatives can be used as potential therapeutic agents for various neurological and psychiatric disorders. Another future direction is the study of the long-term effects of this compound on the brain and behavior. This can help us better understand the potential risks and benefits of using this compound as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been studied extensively for its potential application in neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on this compound, including the development of new derivatives with improved pharmacological properties and the study of its long-term effects on the brain and behavior.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been studied extensively for its potential application in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the serotoninergic system. It has been found to be a potent and selective serotonin 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions.
In pharmacology, this compound has been studied for its potential application as a therapeutic agent. It has been found to have anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been investigated for its potential application in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs. Various derivatives of this compound have been synthesized and evaluated for their pharmacological properties. These derivatives have shown promising results in preclinical studies, and some of them are currently in clinical trials.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-12-21-14-6-4-13(5-7-14)15(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUTWHYHTZBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



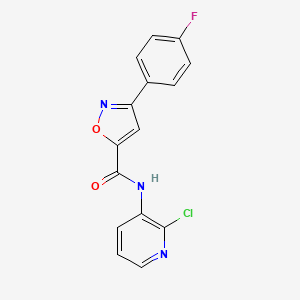
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
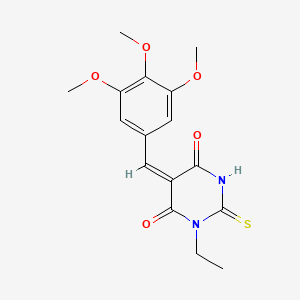

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)

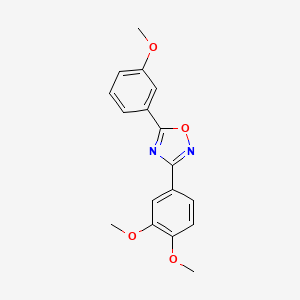
![1-acetyl-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4754835.png)
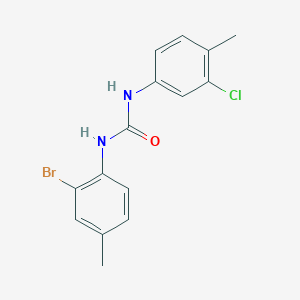
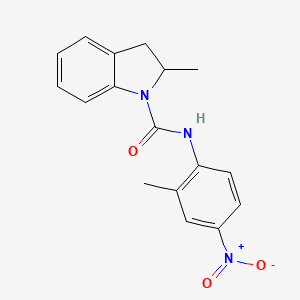
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)